Benzyldimethyloctylammonium chloride

Description

The exact mass of the compound Benzyldimethyloctylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyldimethyloctylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyldimethyloctylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

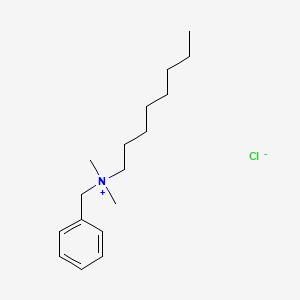

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-octylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N.ClH/c1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;/h9-11,13-14H,4-8,12,15-16H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFDQFDPXWHEEP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041634 | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

959-55-7 | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldimethyloctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYLOCTYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC19CZY82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of Benzyldimethyloctylammonium Chloride

Foreword: A Paradigm of Cationic Biocides

Benzyldimethyloctylammonium chloride (BDOC), a prominent member of the quaternary ammonium compound (QAC) family, stands as a cornerstone in antimicrobial formulations across diverse industries, from personal care to industrial disinfection.[1] Its efficacy stems from a multifaceted assault on microbial cells, a process this guide will dissect with scientific rigor. Understanding the intricate mechanisms underpinning its action is not merely an academic exercise; it is fundamental for the rational design of novel antimicrobial strategies, the optimization of existing formulations, and for navigating the ever-present challenge of microbial resistance. This document provides a comprehensive exploration of the core mechanisms of BDOC, intended for researchers, scientists, and professionals engaged in the development of antimicrobial technologies.

I. The Molecular Blueprint: Structure-Activity Relationship

The antimicrobial prowess of benzyldimethyloctylammonium chloride is intrinsically linked to its amphiphilic molecular architecture. This structure comprises a positively charged quaternary nitrogen atom, a hydrophobic octyl chain, and a benzyl group.[2] This arrangement is critical for its interaction with and subsequent disruption of microbial cell membranes.

-

Cationic Head: The permanently positively charged nitrogen atom is the primary driver of the initial interaction with the predominantly negatively charged bacterial cell surface.[3]

-

Hydrophobic Tail: The octyl (C8) alkyl chain facilitates the insertion of the molecule into the hydrophobic core of the lipid bilayer, a crucial step in membrane destabilization. The length of this alkyl chain is a key determinant of antimicrobial activity, with an octyl chain demonstrating significant efficacy.[1]

-

Benzyl Group: The presence of the benzyl group can influence the compound's antimicrobial spectrum and physicochemical properties, although its precise contribution can vary depending on the bacterial species.[2][4]

II. The Primary Battlefield: The Bacterial Cell Membrane

The principal target of benzyldimethyloctylammonium chloride is the bacterial cell membrane, a vital barrier that maintains cellular integrity and regulates the passage of essential molecules. The interaction is a multi-step process, culminating in catastrophic structural and functional failure of the membrane.

A. Electrostatic Adsorption and Hydrophobic Insertion

The initial event in the antimicrobial cascade is the electrostatic attraction between the cationic head of the BDOC molecule and the anionic components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[3] This initial binding concentrates the QAC molecules at the cell surface.

Following adsorption, the hydrophobic octyl chain penetrates and embeds within the lipid bilayer. This insertion disrupts the orderly arrangement of the phospholipid molecules, leading to an increase in membrane fluidity and a loss of structural integrity.[3]

Diagram: Multi-stage Interaction of BDOC with the Bacterial Membrane

Caption: Sequential mechanism of BDOC interaction with the bacterial cell membrane.

B. Membrane Permeabilization and Leakage of Intracellular Components

The disruption of the lipid bilayer by BDOC leads to a significant increase in membrane permeability.[5] This compromised barrier allows for the uncontrolled leakage of essential intracellular components, including:

-

Potassium Ions (K+): The efflux of potassium ions is one of the earliest detectable events following exposure to QACs.[5][6] This rapid loss of K+ disrupts the electrochemical gradient across the membrane and inhibits various cellular processes that are dependent on this gradient.

-

Adenosine Triphosphate (ATP): The leakage of ATP, the primary energy currency of the cell, deprives the bacterium of the energy required for essential metabolic functions.[7]

This loss of vital ions and molecules is a direct consequence of the physical disruption of the membrane and is a key factor in the bactericidal action of BDOC.

C. Dissipation of Membrane Potential

The bacterial cell membrane maintains a crucial electrochemical potential, known as the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility. The influx and efflux of ions caused by BDOC-induced membrane damage leads to the dissipation of this membrane potential, effectively crippling the cell's energy production and transport systems.[8]

III. Intracellular Targets and Downstream Effects

While the primary mode of action is membrane disruption, the effects of benzyldimethyloctylammonium chloride can extend to intracellular components, further contributing to its antimicrobial efficacy.

A. Enzyme Inhibition and Protein Denaturation

Upon entering the cell, QACs can interact with and inactivate essential enzymes.[9] The cationic nature of BDOC can lead to non-specific binding to negatively charged domains on proteins, disrupting their tertiary structure and rendering them non-functional. This denaturation of critical proteins, including those involved in respiration and metabolism, contributes to the overall lethal effect.[10]

B. Interaction with Nucleic Acids

While not considered the primary mechanism, there is evidence to suggest that QACs can interact with DNA.[11] This interaction is likely driven by the electrostatic attraction between the cationic QAC and the negatively charged phosphate backbone of the DNA molecule. Such binding could interfere with DNA replication and transcription, further inhibiting bacterial growth and survival.

IV. Methodologies for Elucidating the Mechanism of Action

A variety of experimental techniques are employed to investigate the antimicrobial mechanism of compounds like benzyldimethyloctylammonium chloride. The selection of these methods is driven by the need to probe specific aspects of the drug-pathogen interaction.

A. Determination of Antimicrobial Activity

The foundational assessment of any antimicrobial agent is the determination of its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

| Parameter | Description | Common Assays |

| MIC | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. | Broth microdilution, Agar dilution |

| MBC | The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | Sub-culturing from MIC assay tubes/plates |

A study on a related compound, benzyldimethyldodecylammonium chloride, against Pseudomonas fluorescens reported an MIC of 20 mg/L and an MBC of 10 mg/L.[5]

B. Assessing Membrane Integrity

1. Propidium Iodide (PI) Uptake Assay: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells.[12] Upon membrane damage, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence. This assay provides a quantitative measure of membrane permeabilization.[13][14]

Experimental Workflow: Propidium Iodide Uptake Assay

Caption: A generalized workflow for assessing membrane permeabilization using propidium iodide.

2. Potassium Leakage Assay: This assay directly measures the efflux of intracellular potassium ions following exposure to the antimicrobial agent.[6] The concentration of potassium in the extracellular medium can be quantified using various methods, including atomic absorption spectroscopy or ion-selective electrodes.[15]

C. Visualization of Morphological Changes

Electron microscopy techniques are invaluable for visualizing the ultrastructural damage caused by antimicrobial agents.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the bacterial cell surface, revealing changes such as membrane wrinkling, deformation, and the formation of pores or blebs.[5][16][17]

-

Transmission Electron Microscopy (TEM): Allows for the visualization of internal cellular structures, showing disorganization of the cytoplasm and changes in the cell envelope.[16]

In a study on Pseudomonas fluorescens treated with a related QAC, SEM revealed that the cells became less bulky and their membranes appeared rougher and wrinkled.[5]

V. The Challenge of Resistance

The widespread use of benzyldimethyloctylammonium chloride and other QACs has inevitably led to the emergence of bacterial resistance. Understanding these mechanisms is critical for preserving the efficacy of these important biocides.

A. Efflux Pumps

One of the most significant mechanisms of resistance is the active efflux of QACs from the bacterial cell.[18][19] Efflux pumps are membrane-associated protein complexes that recognize and expel a broad range of toxic compounds, including QACs, thereby preventing them from reaching their target concentrations.[11] The overexpression of these pumps can lead to reduced susceptibility.[20]

B. Modification of the Cell Envelope

Bacteria can alter the composition of their cell envelope to reduce the binding of QACs. This can involve changes in the fatty acid composition of the cell membrane or modifications to the lipopolysaccharide (LPS) layer in Gram-negative bacteria, which can alter the surface charge and reduce the initial electrostatic attraction.[20]

C. Biofilm Formation

Bacteria encased in a biofilm exhibit significantly increased resistance to antimicrobial agents, including QACs.[21][22] The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, impeding the penetration of BDOC to the embedded cells.[23] Additionally, the altered physiological state of bacteria within a biofilm can contribute to their reduced susceptibility.[24]

VI. Conclusion and Future Perspectives

Benzyldimethyloctylammonium chloride exerts its potent antimicrobial activity primarily through the catastrophic disruption of the bacterial cell membrane. This is a multi-step process initiated by electrostatic attraction and culminating in increased permeability, leakage of essential cellular components, and dissipation of the membrane potential. Secondary effects on intracellular targets such as enzymes and nucleic acids further contribute to its bactericidal efficacy.

The continued effectiveness of BDOC and other QACs in the face of emerging resistance necessitates a deep and ongoing understanding of their mechanism of action. Future research should focus on strategies to overcome resistance mechanisms, such as the development of efflux pump inhibitors or compounds that can effectively penetrate the biofilm matrix. By leveraging the detailed mechanistic insights outlined in this guide, the scientific community can continue to innovate and develop robust antimicrobial solutions for a healthier future.

VII. References

-

Correia, P., et al. (2011). Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. Journal of Antimicrobial Chemotherapy, 66(7), 1531-1537. [Link]

-

López, D., et al. (2009). Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis. Proceedings of the National Academy of Sciences, 106(1), 280-285. [Link]

-

ResearchGate. The potassium leakage and transmembrane potential of the bacterial... | Download Scientific Diagram. [Link]

-

Dasgupta, S., et al. (2019). Effect of Protein Denaturation and Enzyme Inhibitors on Proteasomal-Mediated Production of Peptides in Human Embryonic Kidney Cells. Biomolecules, 9(6), 207. [Link]

-

Taleb, V., et al. (2008). Interactions between Biocide Cationic Agents and Bacterial Biofilms. Antimicrobial Agents and Chemotherapy, 52(6), 2273-2276. [Link]

-

Friedrich, C. L., et al. (2000). Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy. Antimicrobial Agents and Chemotherapy, 44(10), 2739-2747. [Link]

-

RSC Publishing. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. [Link]

-

National Center for Biotechnology Information. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

-

Semantic Scholar. Efflux pump induction by quaternary ammonium compounds and fluoroquinolone resistance in bacteria. [Link]

-

ResearchGate. Quaternary ammonium antimicrobial agents and their application in antifouling coatings: a review. [Link]

-

ResearchGate. (2019). Scanning electron microscopy (SEM) for microbes - a simple and inexpensive method for sample preparation. [Link]

-

National Institutes of Health. (n.d.). Microbiological Evaluation of Novel Bis-Quaternary Ammonium Compounds: Clinical Strains, Biofilms, and Resistance Study. [Link]

-

Patrauchan, M. A., & Oriel, P. J. (2003). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Journal of Applied Microbiology, 94(2), 266-272. [Link]

-

National Center for Biotechnology Information. (2011). The Role of Potassium in Inflammasome Activation by Bacteria. [Link]

-

Dasgupta, S., et al. (2019). Effect of Protein Denaturation and Enzyme Inhibitors on Proteasomal-Mediated Production of Peptides in Human Embryonic Kidney Cells. Biomolecules, 9(6), 207. [Link]

-

National Center for Biotechnology Information. (2016). Unappreciated Roles for K+ Channels in Bacterial Physiology. [Link]

-

Atlas Medical. (n.d.). Potassium colorimetric Rev A.pdf. [Link]

-

National Center for Biotechnology Information. (2014). SEM Analysis of Surface Impact on Biofilm Antibiotic Treatment. [Link]

-

Aldebaran Sistemas. (n.d.). CLASSIFICATION OF QUATERNARY AMMONIUM. [Link]

-

Edafiogho, I. O., et al. (1993). Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles. Arzneimittelforschung, 43(11), 1189-1193. [Link]

-

Buffet-Bataillon, S., et al. (2012). Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance. Journal of Pharmacy and Pharmacology, 64(11), 1531-1539. [Link]

-

An, Y. H., & Friedman, R. J. (2000). Effects of Benzalkonium Chloride on Planktonic Growth and Biofilm Formation by Animal Bacterial Pathogens. Journal of Applied Microbiology, 88(4), 608-615. [Link]

-

ResearchGate. Efflux pumps conferring QAC resistance. The efflux pumps in the blue... | Download Scientific Diagram. [Link]

-

ResearchGate. (n.d.). Studying antimicrobial-induced morphostructural damage of bacteria by Scanning Electron Microscope. [Link]

-

MDPI. (2020). The Biphasic Effect of Lipopolysaccharide on Membrane Potential. [Link]

-

PubMed Central. (2022). Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. [Link]

-

Cardiff University. (2016). Efflux pump induction by quaternary ammonium compounds and fluoroquinolone-resistance in bacteria. [Link]

-

ResearchGate. Membrane permeabilization assays. (A) Propidium iodide incorporation.... | Download Scientific Diagram. [Link]

-

Frontiers. (n.d.). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. [Link]

-

American Pharmaceutical Review. (2023). The Role of Bacterial Biofilms in Antimicrobial Resistance. [Link]

-

Bio-protocol. (2018). Quantification of Plant Cell Death by Electrolyte Leakage Assay. [Link]

-

ResearchGate. Protein denaturation inhibition activity of both CR and CS. - ResearchGate. [Link]

-

MDPI. (2022). Bacterial Resistance to Antimicrobial Agents. [Link]

-

PubMed. (1991). ATP-sensitive K+ channels reveal the effects of intracellular chloride variations on cytoplasmic ATP concentrations and mitochondrial function. [Link]

-

Frontiers. (n.d.). A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance. [Link]

-

MDPI. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. [Link]

-

National Center for Biotechnology Information. (2017). Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. [Link]

-

MDPI. (2021). Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity. [Link]

-

National Institutes of Health. (2023). Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains. [Link]

-

MDPI. (n.d.). Biophysical Features of Outer Membrane Vesicles (OMVs) from Pathogenic Escherichia coli: Methodological Implications for Reproducible OMV Characterization. [Link]

-

PubMed. (2009). Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis. [Link]

-

PubMed. (2023). From Antibacterial to Antibiofilm Targeting: An Emerging Paradigm Shift in the Development of Quaternary Ammonium Compounds (QACs). [Link]

Sources

- 1. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of Benzalkonium Chloride on Planktonic Growth and Biofilm Formation by Animal Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Protein Denaturation and Enzyme Inhibitors on Proteasomal-Mediated Production of Peptides in Human Embryonic Kidney Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efflux Pump (QacA, QacB, and QacC) and β-Lactamase Inhibitors? An Evaluation of 1,8-Naphthyridines against Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 15. atlas-medical.com [atlas-medical.com]

- 16. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interactions between Biocide Cationic Agents and Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]

- 23. Frontiers | A growing battlefield in the war against biofilm-induced antimicrobial resistance: insights from reviews on antibiotic resistance [frontiersin.org]

- 24. From Antibacterial to Antibiofilm Targeting: An Emerging Paradigm Shift in the Development of Quaternary Ammonium Compounds (QACs) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Benzyldimethyloctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzyldimethyloctylammonium chloride, a quaternary ammonium compound with significant applications across various scientific and industrial fields. As a Senior Application Scientist, this document is structured to deliver not just a procedural outline, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Versatility of Benzyldimethyloctylammonium Chloride

Benzyldimethyloctylammonium chloride (BDMOAC), also known as benzalkonium chloride C8, is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family. Its molecular structure, featuring a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an eight-carbon alkyl chain, imparts amphiphilic properties that underpin its wide range of applications. These include roles as an antimicrobial agent in disinfectants and sanitizers, a phase transfer catalyst in organic synthesis, and a conditioning agent in personal care products.[1] The C8 alkyl chain variant offers a specific balance of hydrophobicity and water solubility, influencing its efficacy in various formulations.

This guide will focus on the most prevalent and efficient synthetic route to high-purity benzyldimethyloctylammonium chloride, the Menshutkin reaction, providing a detailed experimental protocol and characterization methods.

The Core Synthesis Pathway: The Menshutkin Reaction

The synthesis of benzyldimethyloctylammonium chloride is primarily achieved through the quaternization of a tertiary amine, N,N-dimethyloctylamine, with an alkyl halide, benzyl chloride. This classic nucleophilic substitution reaction is known as the Menshutkin reaction.

Reaction Mechanism and Causality

The Menshutkin reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine (N,N-dimethyloctylamine) acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-chlorine bond, leading to the formation of the quaternary ammonium cation and a chloride anion.

Several factors influence the rate and efficiency of this reaction:

-

Solvent: Polar aprotic solvents are generally preferred for the Menshutkin reaction as they can solvate the transition state, which has a significant charge separation, thereby accelerating the reaction. Solvents like acetone, acetonitrile, or dimethylformamide are suitable choices. The rate of reaction tends to increase with the dielectric constant of the medium.

-

Temperature: Like most chemical reactions, the rate of quaternization increases with temperature. However, excessively high temperatures can lead to side reactions or decomposition of the product. A moderate temperature range is typically employed to ensure a clean and efficient reaction.

-

Steric Hindrance: The accessibility of the lone pair on the tertiary amine and the electrophilic carbon on the alkyl halide can affect the reaction rate. In this specific synthesis, the steric hindrance is relatively low, allowing the reaction to proceed efficiently.

-

Leaving Group: The nature of the halide in the alkyl halide influences the reaction rate. While alkyl iodides and bromides are more reactive, benzyl chloride is a cost-effective and commonly used reagent for this synthesis.

Synthesis Pathway Diagram

Caption: The Menshutkin reaction pathway for benzyldimethyloctylammonium chloride synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to yield high-purity benzyldimethyloctylammonium chloride (≥96.0%). The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Notes |

| N,N-Dimethyloctylamine | 157.30 | 1.0 | Purity ≥ 98% |

| Benzyl Chloride | 126.58 | 1.05 | Purity ≥ 99%, freshly distilled recommended |

| Acetone | 58.08 | - | Anhydrous, reagent grade |

| Diethyl Ether | 74.12 | - | Anhydrous, reagent grade |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add N,N-dimethyloctylamine (e.g., 15.73 g, 0.1 mol) and 100 mL of anhydrous acetone.

-

Initiation of Reaction: Begin stirring the solution and gently heat the mixture to a reflux temperature of approximately 56°C.

-

Addition of Benzyl Chloride: Slowly add benzyl chloride (e.g., 13.29 g, 0.105 mol) dropwise to the refluxing solution over a period of 30 minutes. A slight excess of benzyl chloride is used to ensure the complete conversion of the tertiary amine.

-

Reaction Progression: Maintain the reaction mixture at reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product, as benzyldimethyloctylammonium chloride is less soluble in acetone than the reactants.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize the precipitation of the product.

-

Filtration: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous acetone to remove any unreacted starting materials.

-

Drying: Dry the product under vacuum at a temperature not exceeding 50°C to a constant weight.

Experimental Workflow Diagram

Caption: A step-by-step workflow for the synthesis of benzyldimethyloctylammonium chloride.

Purification for Enhanced Purity

For applications requiring the highest purity, a recrystallization step is recommended.

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent and a poor solvent. For benzyldimethyloctylammonium chloride, a mixture of isopropanol and diethyl ether is effective.

-

Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of hot isopropanol. b. If any insoluble impurities are present, perform a hot filtration. c. To the clear, hot solution, slowly add diethyl ether until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

To ensure the identity and purity of the synthesized benzyldimethyloctylammonium chloride, a combination of analytical techniques should be employed.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₃₀ClN |

| Molecular Weight | 283.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity (by titration) | ≥ 96.0% |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

-

0.88 ppm (t, 3H): Terminal methyl group of the octyl chain.

-

1.2-1.4 ppm (m, 10H): Methylene groups of the octyl chain.

-

1.7-1.8 ppm (m, 2H): Methylene group adjacent to the nitrogen on the octyl chain.

-

3.1-3.2 ppm (s, 6H): Two methyl groups attached to the nitrogen.

-

3.3-3.4 ppm (t, 2H): Methylene group of the octyl chain attached to the nitrogen.

-

4.8-4.9 ppm (s, 2H): Benzylic methylene group.

-

7.4-7.6 ppm (m, 5H): Aromatic protons of the benzyl group.

-

-

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are approximately:

-

14.0 ppm: Terminal methyl carbon of the octyl chain.

-

22.5, 26.5, 29.0, 29.1, 31.7 ppm: Methylene carbons of the octyl chain.

-

51.5 ppm: Methyl carbons attached to the nitrogen.

-

65.0 ppm: Methylene carbon of the octyl chain attached to the nitrogen.

-

68.0 ppm: Benzylic methylene carbon.

-

126.0, 129.0, 130.5, 133.0 ppm: Aromatic carbons of the benzyl group.

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent peak for the cation at m/z corresponding to [C₁₇H₃₀N]⁺, which is approximately 248.24.

Titration

The purity of the final product can be determined by titration. A common method is the two-phase titration using a standard anionic surfactant solution and an indicator.

Safety and Handling

Benzyldimethyloctylammonium chloride is a hazardous substance and should be handled with appropriate safety precautions.[2]

-

Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Very toxic to aquatic life.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

The synthesis of benzyldimethyloctylammonium chloride via the Menshutkin reaction is a robust and well-established method. By carefully controlling the reaction conditions and implementing appropriate purification techniques, high-purity material suitable for a wide range of research and development applications can be reliably produced. The detailed protocol and characterization methods provided in this guide serve as a comprehensive resource for scientists and professionals in the field, ensuring the synthesis of a well-defined and high-quality product.

References

-

PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to Benzyldimethyloctylammonium Chloride: Properties, Mechanisms, and Applications

This guide provides a comprehensive technical overview of Benzyldimethyloctylammonium chloride (BDMOAC), a significant member of the quaternary ammonium compound (QAC) family. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles governing its synthesis, mechanism of action, and diverse applications, while also addressing critical safety and analytical considerations.

Introduction: Situating Benzyldimethyloctylammonium Chloride in Modern Science

Benzyldimethyloctylammonium chloride, also known by synonyms such as N,N-dimethyl-N-octyl-benzenemethanaminium chloride and Benzalkonium chloride C8, is a cationic surfactant with a unique molecular architecture that bestows upon it a versatile set of properties.[1][2] As a quaternary ammonium compound, it is characterized by a central positively charged nitrogen atom covalently bonded to four organic groups: a benzyl group, two methyl groups, and an eight-carbon octyl chain. This structure is fundamental to its utility across a spectrum of scientific and commercial fields.

Its applications are extensive, ranging from use as an antimicrobial agent in disinfectants and personal care products to a phase transfer catalyst in organic synthesis and a conditioning agent in cosmetics.[3][] In the pharmaceutical and drug development sectors, BDMOAC and other QACs serve as crucial preservatives and are being investigated for advanced applications such as drug delivery systems and the creation of antimicrobial biomedical surfaces.[5][6][7][8] This guide will explore the scientific underpinnings of these functions, providing both theoretical knowledge and practical, field-proven insights.

Physicochemical Properties: The Molecular Foundation

The efficacy and application of BDMOAC are directly derived from its chemical and physical characteristics. A summary of its key properties is presented below, providing the foundational data required for its effective use in experimental design and formulation.

| Property | Value | Source(s) |

| CAS Number | 959-55-7 | [2][3] |

| Molecular Formula | C₁₇H₃₀ClN | [2][3][9] |

| Molecular Weight | 283.88 g/mol | [2][3][9] |

| Appearance | White to colorless solid or powder | [2][3][6] |

| Solubility | Readily soluble in water, ethanol, and acetone | [6] |

| EC Number | 213-502-1 | [2] |

| IUPAC Name | benzyl-dimethyl-octylazanium;chloride | [1] |

| SMILES String | CCCCCCCC(C)CC1=CC=CC=C1.[Cl-] | [1][2] |

Synthesis and Characterization: From Precursors to Purified Compound

The primary industrial synthesis of BDMOAC is a quaternization reaction, a cornerstone of amine chemistry. This process involves the alkylation of a tertiary amine, N,N-dimethyloctylamine, with benzyl chloride.[10] The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic benzylic carbon of benzyl chloride, forming a new carbon-nitrogen bond and resulting in the quaternary ammonium cation with a chloride counter-ion.

The causality behind this experimental choice lies in its efficiency and high yield. The reaction is typically carried out under elevated temperatures to increase the reaction rate, and the choice of reactants allows for a direct and relatively clean conversion to the desired product.[10] Purity of the final product is critical, as residual unreacted tertiary amines can increase toxicity.[10]

Sources

- 1. Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyldimethyloctylammonium chloride = 96.0 AT 959-55-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. The anti-bacterial poly(caprolactone)-poly(quaternary ammonium salt) as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdqscientific.com [pdqscientific.com]

- 10. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Analysis of Benzyldimethyloctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Quaternary Ammonium Compound

Benzyldimethyloctylammonium chloride (BDMOAC) is a quaternary ammonium compound (QAC) with a significant presence in various industrial and pharmaceutical applications.[1] Its efficacy as a cationic surfactant and antimicrobial agent stems from its unique molecular architecture, featuring a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an eight-carbon alkyl chain.[1][2] This structure allows it to disrupt the cell membranes of microorganisms, making it a valuable component in disinfectants, antiseptics, and preservatives.[1][3] A thorough understanding of its spectral properties is paramount for quality control, formulation development, and mechanistic studies.

This technical guide provides a comprehensive overview of the spectral information of benzyldimethyloctylammonium chloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the resulting spectral data.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecular structure is essential for interpreting its spectral data.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₀ClN | [2][4] |

| Molecular Weight | 283.88 g/mol | [4] |

| CAS Number | 959-55-7 | [2][4] |

| IUPAC Name | Benzyl-dimethyl-octylazanium chloride | [2] |

| Synonyms | Benzalkonium chloride C8, N-Benzyl-N,N-dimethyloctan-1-aminium chloride | [2] |

digraph "Benzyldimethyloctylammonium_chloride" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N [label="N+", pos="0,0!", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.5,-0.5!"]; C2 [label="C", pos="1.5,-0.5!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C", pos="0,3!"]; C5 [label="C", pos="1,3.5!"]; C6 [label="C", pos="1,4.5!"]; C7 [label="C", pos="0,5!"]; C8 [label="C", pos="-1,4.5!"]; C9 [label="C", pos="-1,3.5!"]; C10 [label="C", pos="-1.5,1!"]; C11 [label="C", pos="-2.5,1.5!"]; C12 [label="C", pos="-3.5,1!"]; C13 [label="C", pos="-4.5,1.5!"]; C14 [label="C", pos="-5.5,1!"]; C15 [label="C", pos="-6.5,1.5!"]; C16 [label="C", pos="-7.5,1!"]; C17 [label="C", pos="-8.5,1.5!"]; Cl [label="Cl-", pos="3,1!", fontcolor="#EA4335"];

// Edges N -- C1 [label=""]; N -- C2 [label=""]; N -- C3 [label=""]; N -- C10 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C4 [label=""]; C10 -- C11 [label=""]; C11 -- C12 [label=""]; C12 -- C13 [label=""]; C13 -- C14 [label=""]; C14 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C17 [label=""]; }

Figure 1: 2D structure of benzyldimethyloctylammonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required is dependent on the local electronic environment of the proton. This results in a spectrum of signals, where the chemical shift (δ) indicates the type of proton, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (benzyl) | 7.3 - 7.6 | Multiplet | 5H |

| Benzylic (-CH₂-) | ~4.5 | Singlet | 2H |

| N-CH₂- (octyl) | ~3.2 | Triplet | 2H |

| N-CH₃ | ~3.0 | Singlet | 6H |

| -CH₂- (octyl chain) | 1.2 - 1.7 | Multiplet | 12H |

| Terminal -CH₃ (octyl) | ~0.9 | Triplet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of benzyldimethyloctylammonium chloride.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and can influence chemical shifts.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals and analyze the multiplicities.

-

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but the low natural abundance of the ¹³C isotope (1.1%) and its smaller gyromagnetic ratio result in lower sensitivity, often requiring longer acquisition times. Broadband proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each unique carbon atom gives rise to a distinct signal.

Anticipated ¹³C NMR Spectral Data: Based on the structure and data from similar quaternary ammonium salts, the following chemical shifts can be predicted:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (benzyl, C-H) | 128 - 132 |

| Aromatic (benzyl, C-ipso) | ~135 |

| Benzylic (-CH₂-) | ~68 |

| N-CH₂- (octyl) | ~65 |

| N-CH₃ | ~50 |

| -CH₂- (octyl chain) | 22 - 32 |

| Terminal -CH₃ (octyl) | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the following key differences in acquisition parameters:

-

Data Acquisition:

-

A larger number of scans is typically required due to the lower sensitivity of the ¹³C nucleus.

-

Broadband proton decoupling is applied to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the quantitative analysis of quaternary carbons.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Theoretical Framework: In electrospray ionization (ESI), a common technique for analyzing quaternary ammonium compounds, the sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then guided into a mass analyzer, which separates them based on their m/z ratio.

Anticipated Mass Spectrum:

-

Molecular Ion: Benzyldimethyloctylammonium chloride will readily form a positive ion in ESI-MS. The primary ion observed will be the cation [C₁₇H₃₀N]⁺, with an expected m/z of approximately 248.

-

Fragmentation: Collision-induced dissociation (CID) in the mass spectrometer can lead to fragmentation of the molecular ion. A characteristic fragmentation pathway for benzalkonium chlorides is the loss of the benzyl group as a neutral toluene molecule or a benzyl radical, or the loss of the octyl chain. A prominent fragment ion resulting from the cleavage of the benzyl C-N bond is often observed at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺).

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal. This can be a standalone instrument or coupled with a liquid chromatography (LC) system (LC-MS).[4]

-

Sample Preparation:

-

Prepare a dilute solution of benzyldimethyloctylammonium chloride (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.[7]

-

The addition of a small amount of a volatile acid, such as formic acid, can sometimes improve ionization efficiency, although it is often not necessary for pre-charged quaternary ammonium compounds.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment, where the molecular ion is isolated and then fragmented by collision with an inert gas.

-

Figure 3: Proposed fragmentation pathway for benzyldimethyloctylammonium cation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

Theoretical Framework: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, one can identify the functional groups present in a molecule.

Anticipated FTIR Spectral Data: The FTIR spectrum of benzyldimethyloctylammonium chloride is expected to show characteristic absorption bands for its various functional groups. A reference spectrum is available on PubChem, which was obtained using the film technique.[2]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 2960 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-H bending (aliphatic) | 1375 - 1470 |

| C-N stretching | 1000 - 1250 |

| C-H out-of-plane bending (aromatic) | 690 - 900 |

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A standard FTIR spectrometer is sufficient.

-

Sample Preparation (Film Technique):

-

Dissolve a small amount of the solid benzyldimethyloctylammonium chloride in a volatile solvent (e.g., chloroform or methanol).

-

Deposit a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

-

-

Data Processing:

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.

Theoretical Framework: The absorption of UV or visible light by a molecule results in the promotion of electrons from a lower energy molecular orbital to a higher energy one. In benzyldimethyloctylammonium chloride, the primary chromophore responsible for UV absorption is the benzene ring. Aromatic compounds typically exhibit characteristic absorption bands corresponding to π → π* electronic transitions.

Anticipated UV-Vis Spectrum: The UV-Vis spectrum of benzyldimethyloctylammonium chloride in a non-polar solvent is expected to show:

-

A strong absorption band (the E2-band) around 200-220 nm.

-

A weaker, fine-structured absorption band (the B-band) in the region of 250-270 nm, which is characteristic of the benzene ring.

The position and intensity of these bands can be influenced by the solvent and the substitution on the benzene ring.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.

-

Sample Preparation:

-

Prepare a stock solution of benzyldimethyloctylammonium chloride of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[3]

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 200 - 400 nm).

-

-

Data Processing:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectral analysis of benzyldimethyloctylammonium chloride, employing ¹H NMR, ¹³C NMR, mass spectrometry, FTIR, and UV-Vis spectroscopy, provides a robust and self-validating system for its identification and characterization. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR to the molecular weight and fragmentation patterns from mass spectrometry, the functional group fingerprint from FTIR, and the electronic transitions observed in UV-Vis spectroscopy. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals in the fields of drug development, quality control, and analytical chemistry, ensuring the accurate and reliable characterization of this important quaternary ammonium compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13740, Benzyldimethyloctylammonium chloride. Retrieved from [Link].

-

Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. (2022). Pharmaceuticals, 15(9), 1135. [Link]

-

Waters Corporation. (n.d.). UPLC Analysis of Benzalkonium Chloride (BAC) in Consumer Products using ACQUITY UPLC CSH C18. Retrieved from [Link].

- Analysis of Benzalkonium Chloride on the Acclaim Surfactant Column by High-Performance Liquid Chromatography. (n.d.). Thermo Fisher Scientific.

-

LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. (2022). Journal of Analytical Toxicology, 46(7), 759–769. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31204, Benzyldimethylstearylammonium chloride. Retrieved from [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyldimethylstearylammonium chloride | C27H50N.Cl | CID 31204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzyldimethylstearylammonium Chloride(122-19-0) 1H NMR spectrum [chemicalbook.com]

- 7. lcms.cz [lcms.cz]

An In-depth Technical Guide to Benzyldimethyloctylammonium Chloride

This guide provides a comprehensive technical overview of benzyldimethyloctylammonium chloride, a quaternary ammonium compound with significant applications across various scientific and industrial fields. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, mechanisms of action, practical applications, and essential experimental protocols.

Chemical Identity and Nomenclature

Benzyldimethyloctylammonium chloride is a cationic surfactant belonging to the benzalkonium chloride family of quaternary ammonium compounds. Its unique structure, featuring an eight-carbon alkyl chain, imparts specific physicochemical properties that differentiate it from other members of this class. Accurate identification is crucial for both research and regulatory purposes.

A comprehensive list of synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | benzyl-dimethyl-octylazanium;chloride[1] |

| CAS Number | 959-55-7[1] |

| EINECS Number | 213-502-1[1] |

| PubChem CID | 13740[1] |

| Molecular Formula | C₁₇H₃₀ClN[2] |

| Molecular Weight | 283.88 g/mol [2] |

Common Synonyms:

-

N-Benzyl-N,N-dimethyloctan-1-aminium chloride[1]

-

Octyldimethylbenzylammonium chloride[1]

-

Benzalkonium chloride C8[1]

-

Caprylylalkonium chloride[1]

-

Benzenemethanaminium, N,N-dimethyl-N-octyl-, chloride[1]

Physicochemical Properties and Molecular Structure

Benzyldimethyloctylammonium chloride is typically supplied as a white to colorless solid.[2] Its amphiphilic nature, characterized by a polar quaternary ammonium head group and a nonpolar hydrocarbon tail, governs its behavior in aqueous and non-aqueous media.

| Property | Value/Description |

| Physical Form | White to colorless solid/powder[2] |

| Solubility | Soluble in water, ethanol, and acetone. |

| Critical Micelle Concentration (CMC) | The CMC is a fundamental property of surfactants, representing the concentration at which molecules self-assemble into micelles. While the precise CMC for the C8 variant is not extensively documented in isolation, it is understood that for alkylbenzyldimethylammonium chlorides, the CMC increases as the alkyl chain length decreases. Therefore, the C8 variant is expected to have a higher CMC than its longer-chain counterparts (C12, C14), meaning it requires a higher concentration to form micelles. |

The molecular structure, consisting of a positively charged nitrogen atom connected to a benzyl group, two methyl groups, and an octyl chain, is central to its function. The length of the alkyl chain (octyl, C8) is a critical determinant of its surfactant and antimicrobial properties.

Mechanism of Action: Antimicrobial Efficacy

The primary mechanism of antimicrobial action for benzyldimethyloctylammonium chloride, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes.[3] This process can be understood as a multi-step interaction:

-

Adsorption and Electrostatic Interaction: The cationic headgroup of the molecule is attracted to the net negative charge of the bacterial cell surface.

-

Hydrophobic Interaction and Membrane Penetration: The hydrophobic octyl tail penetrates the lipid bilayer of the cell membrane.

-

Membrane Disruption: This penetration disrupts the ordered structure of the membrane, leading to a loss of integrity.

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids.

-

Enzyme Inhibition and Protein Denaturation: At higher concentrations, the compound can also interfere with cellular metabolic processes by denaturing proteins and inhibiting enzymes.[3]

Figure 1. Diagram illustrating the interaction of benzyldimethyloctylammonium chloride with a bacterial cell membrane, leading to disruption and cell death.

Comparative Efficacy: The Role of Alkyl Chain Length

The biocidal activity of benzalkonium chlorides is significantly influenced by the length of the n-alkyl chain. While a mixture of chain lengths is often used in commercial preparations, understanding the contribution of each homolog is vital for formulation development.

-

C8 (Octyl): Generally exhibits lower bactericidal activity compared to its longer-chain counterparts but may offer advantages in terms of solubility and lower toxicity.

-

C12 (Dodecyl), C14 (Tetradecyl), and C16 (Hexadecyl): These are often considered to have the highest antimicrobial efficacy, with the C14 homolog frequently cited as being particularly potent against a broad spectrum of microbes.

Applications in Research and Development

Beyond its widespread use as a disinfectant and preservative, benzyldimethyloctylammonium chloride serves as a versatile tool in various research and development contexts.

Surfactant and Emulsifying Agent

As a cationic surfactant, it is employed in formulations to reduce surface tension, stabilize emulsions, and improve the wetting of surfaces. Its properties are leveraged in the development of personal care products, cleaning agents, and certain drug delivery systems.[2]

Phase-Transfer Catalyst

In organic synthesis, benzyldimethyloctylammonium chloride can function as a phase-transfer catalyst (PTC). It facilitates the transfer of anionic reactants from an aqueous phase to an organic phase, where they can react with a substrate. This is particularly useful in reactions involving immiscible reactants, often leading to increased reaction rates and yields.

Figure 2. A simplified workflow of phase-transfer catalysis using benzyldimethyloctylammonium chloride (Q⁺Cl⁻).

Drug Delivery and Formulation

The surfactant properties of benzyldimethyloctylammonium chloride are being explored in the context of drug delivery systems, such as microemulsions and nanoemulsions, to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). Its cationic nature can also facilitate interaction with negatively charged biological membranes.

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining reproducible and reliable data. The following sections provide methodologies for the analysis and evaluation of benzyldimethyloctylammonium chloride.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of benzyldimethyloctylammonium chloride. Method optimization will be required based on the specific sample matrix and available instrumentation.

Objective: To determine the concentration of benzyldimethyloctylammonium chloride in a solution.

Materials:

-

High-Performance Liquid Chromatograph with UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Triethylamine (for mobile phase modification)

-

Phosphoric acid (for pH adjustment)

-

Deionized water

-

Benzyldimethyloctylammonium chloride reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.01% triethylamine in water, adjusted to pH 2.5 with phosphoric acid) in a 60:40 (v/v) ratio.[4] The optimal ratio may require adjustment.

-

Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the sample containing benzyldimethyloctylammonium chloride with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Chromatographic Conditions:

-

Analysis: Inject the calibration standards followed by the sample solutions.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of benzyldimethyloctylammonium chloride in the sample by interpolating its peak area on the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for assessing the antimicrobial efficacy of benzyldimethyloctylammonium chloride against a specific bacterial strain.

Objective: To determine the lowest concentration of benzyldimethyloctylammonium chloride that inhibits the visible growth of a target microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Sterile benzyldimethyloctylammonium chloride stock solution of known concentration

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the target bacteria overnight. Dilute the culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a twofold serial dilution of the benzyldimethyloctylammonium chloride stock solution in the broth medium. This will create a range of concentrations across the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of benzyldimethyloctylammonium chloride in which there is no visible growth (the well appears clear).

Safety and Toxicology

Benzyldimethyloctylammonium chloride is a potent chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It is also very toxic to aquatic life.[1]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4)[1] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4)[1] |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B)[1] |

| H400: Very toxic to aquatic life | Hazardous to the Aquatic Environment, Acute Hazard (Category 1)[1] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

Benzyldimethyloctylammonium chloride is a versatile quaternary ammonium compound with a well-defined role as a cationic surfactant and antimicrobial agent. Its specific properties, dictated by the C8 alkyl chain, make it a valuable tool in various research and industrial applications, from chemical synthesis to the formulation of consumer products and potential drug delivery systems. A thorough understanding of its physicochemical properties, mechanism of action, and appropriate handling procedures is essential for its effective and safe utilization in a scientific setting.

References

-

PubChem. Benzyldimethylstearylammonium chloride. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyldimethyloctylammonium chloride. National Center for Biotechnology Information. [Link]

- González-Pérez, A., Czapkiewicz, J., Prieto, G., & Rodríguez, J. R. (2003). Second critical micelle concentration of dodecyldimethylbenzylammonium chloride in aqueous solution at 25°C. Colloid and Polymer Science, 281(12), 1191–1195.

- Grinberga, S., et al. (2020). Comparison of the Efficiency of Selected Disinfectants against Planktonic and Biofilm Populations of Escherichia coli and Staphylococcus aureus. Applied Sciences, 10(21), 7545.

- Kuchar, M., et al. (2022). Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility. Journal of Analytical Methods in Chemistry, 2022, 9928807.

- Google Patents. (2003). Method for producing alkyldimethyl(benzyl)ammonium chlorides.

- Wang, L., et al. (2015). Evaluation of agar dilution and broth microdilution methods to determine the disinfectant susceptibility. The Journal of Antibiotics, 68(10), 622-627.

- Deutschle, T., et al. (2006). In vitro genotoxicity and cytotoxicity of benzalkonium chloride. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 607(2), 137-145.

- Maillard, J.-Y. (2021). Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance. Journal of Applied Microbiology, 131(4), 1593-1609.

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

IOSR Journal of Pharmacy. (2022). Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. [Link]

- Richards, R. M., & Mizrahi, L. M. (1978). Differences in antibacterial activity of benzalkonium chloride. Journal of Pharmaceutical Sciences, 67(3), 380–383.

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Benzalkonium Chloride? [Link]

-

Oreate AI Blog. (2025). The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. [Link]

-

ResearchGate. (2015). Simple High Performance Liquid Chromatography Method for Determination of Benzalkonium Chloride Homologues in Nasal Preparations. [Link]

-

PubMed. (2025). Assessment of the toxic effect of benzalkonium chloride on human limbal stem cells. [Link]

- Google Patents. (n.d.). Alkyl dimethyl benzyl ammonium chloride patented technology retrieval search results.

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

-

Oreate AI Blog. (2025). The Mechanism Behind Benzalkonium Chloride's Bactericidal Action. [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Carl ROTH. (2021). Safety Data Sheet: Alkylbenzyl dimethyl ammonium chloride. [Link]

-

IOSR Journal of Pharmacy. (2022). Determination and quantitative evaluation of Benzalkonium Chloride in General purpose Disinfectant product. [Link]

-

MDPI. (2023). The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation. [Link]

-

IDOSI Publications. (n.d.). The Disinfectant Effects of Benzalkonium Chloride on Some Important Foodborne Pathogens. [Link]

-

Google Patents. (2003). METHOD FOR PRODUCING ALKYLDIMETHYLBENZYLAMMONIUM CHLORIDES. [Link]

- Google Patents. (n.d.). The method for preparing alkyl dimethyl benzyl ammonium chloride.

-

Fusion QbD. (n.d.). Development and validation of a rapid ultra-high performance liquid chromatography method for the assay of benzalkonium chloride. [Link]

-

NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). [Link]

-

Dove Press. (2020). Physiochemical Properties and Cytotoxicity of a Benzalkonium Chloride-Free, Micellar Emulsion Ophthalmic Formulation of Latanoprost. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

-

ResearchGate. (2022). Benzalkonium chloride affect cells alone mechanism?? [Link]

-

National Institutes of Health. (2018). Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides. [Link]

- Ampak Company, Inc. (2012). Benzethonium Chloride: The New Age Antimicrobial.

-

Semantic Scholar. (n.d.). Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method. [Link]

Sources

- 1. Benzyldimethyloctylammonium chloride | C17H30ClN | CID 13740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 4. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activities of Benzyldimethyloctylammonium Chloride

Foreword for the Research Professional